N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 573943-64-3
Cat. No.: VC16132779
Molecular Formula: C19H20ClN5O2S
Molecular Weight: 417.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 573943-64-3 |
|---|---|
| Molecular Formula | C19H20ClN5O2S |
| Molecular Weight | 417.9 g/mol |
| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H20ClN5O2S/c1-4-25-18(14-7-5-6-8-21-14)23-24-19(25)28-11-17(26)22-15-9-12(2)13(20)10-16(15)27-3/h5-10H,4,11H2,1-3H3,(H,22,26) |
| Standard InChI Key | XEUAEHIUDRBVPP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C3=CC=CC=N3 |
Introduction
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial and antifungal activities. The compound features a triazole ring linked to a phenyl group substituted with chlorine and methoxy groups, which may influence its reactivity and biological activity.
Synthesis and Chemical Reactions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would likely involve several key steps, including the formation of the triazole ring and the introduction of the sulfanyl group. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, reactions may be performed under reflux conditions in polar solvents to facilitate nucleophilic attacks.
Research Findings and Future Directions
While detailed research findings on N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are not available, compounds with similar structures have shown promise in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activity, particularly its potential as an antibacterial agent.
Data Table: General Information on Similar Triazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C19H20ClN5O2S | Approximately 373.91 | Potential antibacterial activity |
| N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C23H19Cl2N5O2S | Not specified | Potential biological activity |
Note:
The specific compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide does not appear to have detailed research findings available in the current literature. The discussion is based on the properties and potential applications of similar triazole derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume